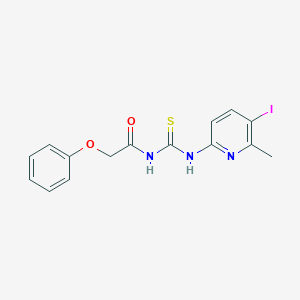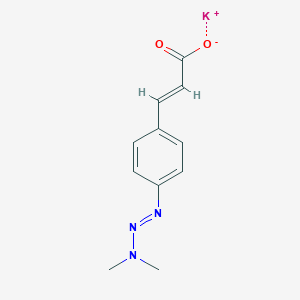
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid, commonly known as AT-56, is a bioactive lipid mediator that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the eicosanoid family and is derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. AT-56 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
AT-56 exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in inflammation, lipid metabolism, and cell proliferation. AT-56 binds to PPARγ and activates its transcriptional activity, leading to the downstream effects observed in studies.
Biochemical and Physiological Effects
AT-56 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AT-56 has been shown to regulate lipid metabolism, improve insulin sensitivity, and promote neuronal survival. These effects make AT-56 a potential candidate for the treatment of metabolic disorders such as diabetes and neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One advantage of using AT-56 in lab experiments is its specificity for PPARγ. This allows researchers to study the effects of PPARγ activation without the confounding effects of other signaling pathways. However, one limitation of using AT-56 is its instability in aqueous solutions. This can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on AT-56. One area of interest is the development of new drugs based on AT-56's structure. Researchers could modify the molecule to improve its stability and potency, or to target specific diseases or pathways.
Another area of interest is the study of AT-56's effects on the gut microbiome. Recent research has shown that the gut microbiome plays a critical role in regulating inflammation and metabolism, and AT-56 may have a role in modulating these effects.
Finally, research could focus on the development of new delivery methods for AT-56. Currently, AT-56 is administered through injection, but researchers could explore the use of oral or topical formulations for improved patient compliance and convenience.
In conclusion, AT-56 is a bioactive lipid mediator with potential therapeutic applications in a variety of diseases. Its specificity for PPARγ and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
AT-56 can be synthesized through the enzymatic oxidation of arachidonic acid by the enzyme 12-lipoxygenase. This reaction produces a hydroperoxide intermediate, which is then reduced by glutathione peroxidase to form AT-56. This synthesis method has been used in several studies to produce AT-56 for experimental purposes.
科学研究应用
AT-56 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the molecule's anti-inflammatory properties. AT-56 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This makes AT-56 a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Another area of research has focused on AT-56's potential as an anti-cancer agent. Studies have shown that AT-56 can induce apoptosis, or programmed cell death, in cancer cells. This makes AT-56 a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
128341-87-7 |
|---|---|
分子式 |
C21H41NO6 |
分子量 |
403.6 g/mol |
IUPAC 名称 |
(E)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid |
InChI |
InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+ |
InChI 键 |
VYUHMYFZWTWSOT-FMIVXFBMSA-N |
手性 SMILES |
CCCCCCC(CCCCCC/C=C/CC(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
规范 SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
同义词 |
(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid mycestericin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)


![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)



![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)